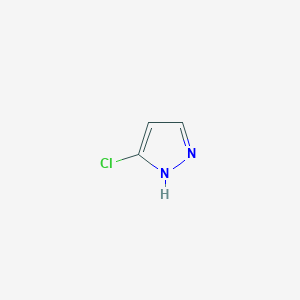

3-chloro-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPFBRONCJOTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347324 | |

| Record name | 3-Chloro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14339-33-4 | |

| Record name | 3-Chloro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole, a transformation of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole motif in pharmacologically active compounds. The primary method for this conversion is the Sandmeyer reaction, a reliable and well-established process for the diazotization of an aromatic amine followed by halide substitution. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Reaction Overview: The Sandmeyer Reaction

The conversion of 3-aminopyrazole to this compound is achieved through a Sandmeyer reaction. This two-step process first involves the diazotization of the primary amino group on the pyrazole ring to form a diazonium salt intermediate. This is typically accomplished by treating 3-aminopyrazole with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

In the second step, the diazonium group is replaced by a chlorine atom. This is facilitated by the introduction of a copper(I) chloride (CuCl) solution, which catalyzes the substitution and leads to the formation of the desired this compound with the evolution of nitrogen gas.[1]

Experimental Protocols

While specific reaction conditions can be optimized, the following protocols provide a detailed methodology for the synthesis of this compound from 3-aminopyrazole.

Diazotization of 3-aminopyrazole

Materials:

-

3-aminopyrazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminopyrazole in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 3-aminopyrazole solution, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The rate of addition should be carefully controlled to prevent a rise in temperature.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 3-pyrazole diazonium chloride.

Sandmeyer Chlorination

Materials:

-

3-pyrazole diazonium chloride solution (from step 2.1)

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Procedure:

-

In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.

-

The reaction mixture can be gently warmed (e.g., to 50-60°C) to ensure the complete decomposition of the diazonium salt.

Work-up and Purification

Materials:

-

Reaction mixture from step 2.2

-

Ethyl acetate or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 3-aminopyrazole |

| Product | This compound |

| Molecular Formula | C₃H₃ClN₂ |

| Molecular Weight | 102.52 g/mol |

| Typical Yield | 60-80% |

| Appearance | White to off-white solid |

| Melting Point | 40 °C |

| Boiling Point | 250.9 ± 13.0 °C (Predicted) |

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity.

¹H NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=2.4 Hz, 1H, H5), 6.30 (d, J=2.4 Hz, 1H, H4), NH proton signal may be broad and its chemical shift can vary.

¹³C NMR Spectroscopy

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.0 (C3), 130.0 (C5), 107.0 (C4).

Mandatory Visualizations

Signaling Pathway: Sandmeyer Reaction

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-chloro-1H-pyrazole: Chemical Properties and Reactivity

Introduction: this compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of a reactive chlorine atom and two nitrogen atoms within the aromatic pyrazole ring, make it a valuable building block for the synthesis of a wide array of functionalized molecules. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, and the chloro-substituent on this scaffold provides a key handle for introducing molecular diversity through various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, complete with experimental protocols and mechanistic diagrams to aid researchers in its application.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClN₂ | [2][3] |

| Molecular Weight | 102.52 g/mol | [2][3] |

| CAS Number | 14339-33-4 | [2][3] |

| Melting Point | 40 °C | [1][3] |

| Boiling Point (Predicted) | 250.9 ± 13.0 °C | [1][3] |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 11.04 ± 0.10 | [3][4] |

| Appearance | White powder | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H) | [2] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer-type reaction.[5][6] This transformation provides an effective route to introduce a chlorine atom at the C3 position of the pyrazole ring.

Experimental Protocol: Synthesis from 3-Amino-1H-pyrazole.[2]

This protocol details a Sandmeyer-type reaction for the synthesis of this compound.

Materials:

-

1H-pyrazol-3-amine (20.0 g, 241 mmol)

-

Acetonitrile (600 mL)

-

Concentrated hydrochloric acid (20 mL)

-

Copper(II) chloride (65.0 g, 481 mmol)

-

Isoamyl nitrite (56.4 g, 481 mmol)

-

10% aqueous ammonia solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1H-pyrazol-3-amine in acetonitrile, slowly add concentrated hydrochloric acid at 0 °C.

-

Add copper(II) chloride to the mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add isoamyl nitrite dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 2 days.

-

Quench the reaction with 10% aqueous ammonia solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to yield this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of the pyrazole ring's aromaticity and the influence of the chloro- and NH-substituents. Key reactions include N-alkylation and palladium-catalyzed cross-coupling reactions.

N-Alkylation

The N-alkylation of this compound can lead to two regioisomeric products due to the presence of two nitrogen atoms in the pyrazole ring. The reaction typically yields a mixture of the 1,3- and 1,5-disubstituted pyrazoles. The regioselectivity of this reaction is influenced by steric and electronic factors, with alkylation often favoring the less sterically hindered N1 position.[7][8] The choice of base, solvent, and alkylating agent can be tuned to favor one isomer over the other.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C3 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling this compound with boronic acids or their esters in the presence of a palladium catalyst and a base.[10] This method is widely used to synthesize 3-aryl or 3-heteroaryl pyrazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative [11] This protocol for a bromopyrazole can be adapted for 3-chloropyrazole, though reaction conditions may require optimization (e.g., choice of ligand and catalyst).

Materials:

-

Halogenated pyrazole derivative (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.5 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk tube, combine the halogenated pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Seal the tube and heat the mixture at 90-110 °C for several hours, monitoring the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[12][13] It is a key method for synthesizing 3-amino-pyrazole derivatives, which are important pharmacophores. The choice of a suitable phosphine ligand is critical to promote the desired reaction and suppress side reactions.[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride This general protocol can serve as a starting point for the amination of this compound.

Materials:

-

Aryl chloride (1.0 equiv)

-

Amine (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%)

-

Phosphine ligand (e.g., XPhos, 3.0 mol%)

-

Strong base (e.g., Sodium tert-butoxide, 2.0 equiv)

-

Anhydrous toluene

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

-

Add anhydrous toluene and stir for a few minutes.

-

Add the aryl chloride and the amine.

-

Heat the reaction mixture to reflux (or a suitable temperature) for several hours until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

-

Concentrate the solvent and purify the crude product by column chromatography.

Conclusion

This compound is a cornerstone building block for the synthesis of diverse, biologically active molecules. Its straightforward synthesis and the versatile reactivity of the chloro-substituent allow for a wide range of derivatizations. A thorough understanding of its properties and reactivity, particularly in N-alkylation and palladium-catalyzed cross-coupling reactions, is essential for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full synthetic potential of this valuable heterocyclic compound.

References

- 1. This compound CAS#: 14339-33-4 [amp.chemicalbook.com]

- 2. This compound CAS#: 14339-33-4 [m.chemicalbook.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. jk-sci.com [jk-sci.com]

In-Depth Technical Guide to 3-chloro-1H-pyrazole: Synthesis, Suppliers, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-1H-pyrazole is a halogenated aromatic heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features allow for versatile chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, synthesis protocols, and its applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 14339-33-4 , is a stable solid at room temperature.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14339-33-4 | [1][2] |

| Molecular Formula | C₃H₃ClN₂ | [2] |

| Molecular Weight | 102.52 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 37-41 °C | |

| Boiling Point | 100-105 °C (at 15 mmHg) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Supplier Information

This compound is commercially available from various chemical suppliers. The table below lists some of the key suppliers and their contact information.

| Supplier | Location | Contact Information |

| Sigma-Aldrich (Merck) | Global | --INVALID-LINK-- |

| Thermo Fisher Scientific | Global | --INVALID-LINK-- |

| TCI Chemicals | Global | --INVALID-LINK-- |

| Combi-Blocks | San Diego, CA, USA | --INVALID-LINK-- |

| Oakwood Chemical | Estill, SC, USA | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common synthetic route involves the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer reaction.

General Synthesis of this compound from 3-amino-1H-pyrazole

Materials:

-

3-amino-1H-pyrazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-amino-1H-pyrazole in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] The chloro-substituent at the 3-position provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of extensive compound libraries for drug screening.

Role as a Precursor for Kinase Inhibitors

A significant application of this compound is in the development of protein kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazole nucleus can act as a bioisostere for other aromatic rings and can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

Derivatives of this compound have been incorporated into molecules targeting various kinases, including:

-

Aurora Kinases: Involved in cell cycle regulation and are targets for cancer therapy.

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, and their inhibitors are investigated as anti-cancer agents.[5]

-

c-Jun N-terminal Kinase (JNK): Implicated in inflammatory responses and neurodegenerative diseases.[6]

The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Other Therapeutic Areas

Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas:

-

Antiparasitic Agents: Pyrazole-based compounds have been investigated for their activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[7]

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives continue to be explored for their anti-inflammatory properties.[8]

-

Neuroprotective Agents: Certain pyrazole derivatives have been studied for their potential to protect neurons from damage in models of neurodegenerative diseases.[9][10]

Conclusion

This compound is a cornerstone synthetic intermediate in modern drug discovery. Its accessibility, reactivity, and the proven biological significance of the pyrazole core make it an invaluable tool for medicinal chemists. The continued exploration of new synthetic methodologies and the screening of novel this compound derivatives will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic compound in their drug development programs.

References

- 1. This compound | C3H3ClN2 | CID 6426710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-chloro-1H-pyrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-1H-pyrazole (CAS No. 14339-33-4), a key heterocyclic compound utilized in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) and the methodologies for their acquisition.

Molecular Structure and Properties

Molecular Formula: C₃H₃ClN₂ Molecular Weight: 102.52 g/mol [1][2][3]

The structure of this compound is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, with a chlorine atom substituted at the C3 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing insight into the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.84 | Broad Singlet | 1H | N-H |

| 7.62 | Singlet | 1H | H5 |

| 6.29 | Singlet | 1H | H4 |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~145 | C3 |

| ~135 | C5 |

| ~105 | C4 |

| Note: These are estimated values based on typical shifts for substituted pyrazoles. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. While a specific experimental spectrum for this compound is not detailed in the search results, the characteristic absorption bands for the pyrazole ring system are well-established.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3100 | N-H Stretch | Pyrazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1600 - 1450 | C=C and C=N Stretch | Pyrazole ring |

| ~800 | C-Cl Stretch | C-Cl |

| Note: The table provides expected ranges based on general spectroscopic data for pyrazole derivatives.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Molecular Ion (M⁺): m/z 102/104 (due to ³⁵Cl and ³⁷Cl isotopes)

The fragmentation of pyrazoles is primarily characterized by two main pathways: the loss of a nitrogen molecule (N₂) and the expulsion of hydrogen cyanide (HCN).[5][6]

| m/z | Possible Fragment |

| 102/104 | [C₃H₃ClN₂]⁺ (Molecular Ion) |

| 75/77 | [M - HCN]⁺ |

| 74/76 | [M - N₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyrazole derivatives, based on standard laboratory practices.[7][8]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound with dry potassium bromide powder and press it into a thin, transparent disk. Alternatively, spectra can be recorded from a thin film or a solution.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]

-

Data Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio.[9]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 14339-33-4 [m.chemicalbook.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. BiblioBoard [openresearchlibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

Physical properties of 3-chloro-1H-pyrazole melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-chloro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document focuses on its melting and boiling points, presenting available data and outlining the standard experimental methodologies for their determination.

Core Physical Properties

The reliable determination of physical properties such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. These parameters provide insights into the purity of a substance and are critical for designing and optimizing synthetic routes and formulation processes.

Data Presentation

The known melting and boiling point data for this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value derived from computational models.

| Physical Property | Value | Data Type |

| Melting Point | 40 °C | Experimental |

| Boiling Point | 250.9 ± 13.0 °C | Predicted |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Capillary Method Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[2]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[3]

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the boiling point of this compound is a predicted value, experimental determination would be necessary for confirmation. Standard methods include the distillation method and the capillary method (Siwoloboff method).

Capillary Method (Siwoloboff Method) Protocol:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).[4]

-

Heating and Observation: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the air in the capillary has been replaced by the vapor of the substance.

-

Cooling and Measurement: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] This is the point at which the external pressure equals the vapor pressure of the liquid.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the measurement, as boiling points are pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

References

Tautomerism in 3-Chloro-1H-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the annular prototropic tautomerism in 3-chloro-1H-pyrazole derivatives. Pyrazoles are foundational scaffolds in medicinal chemistry, and understanding their tautomeric behavior is critical for rational drug design, synthesis, and predicting biological activity.[1][2] A shift in the tautomeric equilibrium can significantly alter a molecule's properties, including its hydrogen bonding capabilities, lipophilicity, and receptor-binding interactions.[1]

The Tautomeric Equilibrium of this compound

Unsubstituted 1H-pyrazoles can exist as two distinct, rapidly interconverting tautomers. For a pyrazole substituted at the C3 position with a chlorine atom, this equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two tautomeric forms: This compound and 5-chloro-1H-pyrazole .

The equilibrium between these two forms is a central characteristic of this class of compounds. The relative stability and population of each tautomer are governed by a combination of electronic, steric, and environmental factors.

Figure 1: Annular prototropic tautomerism in 3(5)-chloro-1H-pyrazole.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium (expressed as the equilibrium constant, KT) is not static. It is highly sensitive to the chemical environment and the nature of other substituents on the pyrazole ring.

-

Electronic Effects of Substituents: The electronic character of substituents is a primary determinant of tautomeric preference. Electron-donating groups, including halogens like chlorine, generally favor the tautomer where the substituent is at the C3 position.[3] Conversely, electron-withdrawing groups such as -CF₃ or -NO₂ tend to stabilize the C5-tautomer.[1][3] For this compound, the 3-chloro tautomer is therefore expected to be the major form in many conditions.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Increasing solvent polarity can modulate the molecular dipole moment and impact tautomeric ratios.[1] Protic solvents can form hydrogen bonds with the pyrazole nitrogens, competing with the intermolecular self-association of pyrazole molecules and influencing the equilibrium.[1][4]

-

Physical State: The dominant tautomer can differ between the gas, solution, and solid phases. In the solid state, crystal packing forces often lead to the presence of a single, specific tautomer.[3][5] X-ray crystallography is the definitive method for identifying the tautomeric form in a crystal lattice.[4][5]

-

Temperature: In solution, the rate of proton exchange between the two tautomers is temperature-dependent. At room temperature, this exchange is often fast on the NMR timescale, resulting in averaged signals.[1] Low-temperature NMR studies are frequently required to slow the exchange and observe distinct signals for each tautomer.[4]

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of chlorine on the pyrazole ring

An In-depth Technical Guide on the Electronic Effects of Chlorine on the Pyrazole Ring

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development, valued for its diverse biological activities.[1] The strategic introduction of substituents onto the pyrazole ring is a key method for modulating its physicochemical and pharmacological properties. Among these, chlorination is a particularly effective strategy. The chlorine atom exerts a complex combination of electronic effects—a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect—that significantly alters the electron density, reactivity, acidity, and biological interactions of the pyrazole scaffold. This technical guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Core Electronic Effects of Chlorine on the Pyrazole Ring

The influence of a chlorine substituent on the pyrazole ring is dichotomous, stemming from the interplay of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, chlorine strongly pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma (σ) bonds of the pyrazole ring, leading to a general decrease in electron density across the entire heterocyclic system. This electron withdrawal deactivates the ring towards electrophilic attack.[2]

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the pyrazole ring. This donation of electron density through resonance increases the electron density, particularly at the positions ortho and para to the substituent. In the context of an N-substituted pyrazole, this effect directs incoming electrophiles primarily to the C4 position.[2]

While both effects are operative, the inductive effect of chlorine is significantly stronger than its resonance effect. The net result is that chlorine is an overall deactivating group, yet it directs electrophilic substitution to specific positions.

Caption: Inductive pull vs. resonance donation of chlorine on a pyrazole ring.

Quantitative Analysis of Electronic Effects

The electronic influence of chlorine can be quantified through various physicochemical parameters, which are crucial for developing structure-activity relationships (SAR).

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a fundamental tool in physical organic chemistry for quantifying the impact of substituents on reaction rates and equilibria.[3] The substituent constant, sigma (σ), measures the electronic effect of a substituent relative to hydrogen. For chlorine, the positive σ values indicate its net electron-withdrawing character.

| Parameter | Value | Interpretation |

| σ_meta (σm) | 0.37 | Strong electron-withdrawing effect, primarily inductive.[4] |

| σ_para (σp) | 0.23 | Weaker electron-withdrawing effect due to partial cancellation by the +R effect.[4] |

| Field (F) | 0.42 | Quantifies the inductive effect.[5] |

| Resonance (R) | -0.19 | Quantifies the electron-donating resonance effect.[5] |

| Table 1: Hammett and Related Constants for Chlorine. |

Acidity and Basicity (pKa)

The electron-withdrawing nature of chlorine significantly impacts the acidity and basicity of the pyrazole ring.

-

Acidity of N1-H: The -I effect of chlorine withdraws electron density from the ring, stabilizing the pyrazolide anion formed upon deprotonation. This results in a lower pKa value (stronger acid) compared to unsubstituted pyrazole.

-

Basicity of N2: The lone pair on the N2 nitrogen is less available for protonation due to the inductive pull from the chlorine atom, making chloropyrazoles weaker bases.

| Compound | pKa | Comment |

| Pyrazole | 2.49[1] | Reference compound. |

| 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 3.90 (Predicted)[6] | The pKa of the carboxylic acid is influenced by the chlorophenyl and pyrazole moieties. |

| 4-Chloropyrazole | <2.49 | Expected to be more acidic than pyrazole due to the strong -I effect of Cl at the C4 position. |

| Table 2: pKa Values of Pyrazole and a Chlorinated Derivative. |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the electronic environment of nuclei within a molecule. The electronegativity of chlorine causes a deshielding effect on nearby protons and carbons, resulting in downfield shifts (higher ppm values) in their respective spectra.

| Position | Unsubstituted Pyrazole ¹H Shift (ppm)[7] | Unsubstituted Pyrazole ¹³C Shift (ppm)[8] | Expected Shift in 4-Chloropyrazole |

| C3/C5 | 7.66 | 134.7 | Minor downfield shift |

| C4 | 6.37 | 105.7 | Significant downfield shift |

| N1-H | ~12-13 (broad) | - | Minor downfield shift |

| Table 3: Typical NMR Chemical Shifts and Expected Effects of C4-Chlorination. |

Impact on Chemical Reactivity

The net electron-withdrawing character of chlorine deactivates the pyrazole ring towards electrophilic aromatic substitution, meaning harsher reaction conditions may be required compared to unsubstituted pyrazole. However, the +R effect, despite being weaker, governs the regioselectivity of these reactions. For N-substituted pyrazoles, electrophilic attack is strongly directed to the C4 position, as the resonance structures place a partial negative charge at this carbon. This makes reactions like the synthesis of 4-chloropyrazoles highly regioselective.[9][10]

Experimental Protocols

Synthesis of 4-Chloropyrazoles via Direct Cyclization/Chlorination

This modern protocol utilizes trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorine source for a one-pot synthesis.[11][12]

Materials and Reagents:

-

Hydrazine substrate (e.g., 1-Phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine) (1.0 equiv)

-

Trichloroisocyanuric acid (TCCA) (1.0 equiv)

-

2,2,2-Trifluoroethanol (TFE)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the hydrazine substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv).[11]

-

Heat the reaction mixture at 40 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[12]

-

Upon completion, remove the solvent under reduced pressure (vacuum).

-

Purify the resulting residue by column chromatography on a silica gel column.

-

Elute the column with an appropriate solvent system (e.g., EtOAc-petroleum ether, 1:150) to isolate the target 4-chloropyrazole derivative.[11]

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. web.viu.ca [web.viu.ca]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS#: 1175972-08-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

Regiochemistry of electrophilic substitution on 3-chloro-1H-pyrazole

An In-depth Technical Guide to the Regiochemistry of Electrophilic Substitution on 3-chloro-1H-pyrazole

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted derivatives are core components in a wide array of pharmacologically active molecules. The ability to selectively functionalize the pyrazole ring through electrophilic substitution is crucial for synthesizing novel compounds with tailored properties. This technical guide provides an in-depth analysis of the regiochemical outcomes of key electrophilic substitution reactions on this compound, supported by theoretical principles, experimental data from analogous systems, and representative protocols.

Theoretical Background: Predicting Regioselectivity

The regiochemistry of electrophilic substitution on the this compound ring is governed by a combination of electronic and steric factors originating from the pyrazole nucleus itself and the chloro substituent.

-

The Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system.[1] The C4 position is inherently the most electron-rich and nucleophilic, making it the most susceptible position for electrophilic attack in neutral or basic conditions.[1][2] Conversely, the C3 and C5 positions are comparatively electron-poor.[1]

-

The Chloro Substituent (C3): The chlorine atom is a weakly deactivating group due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions.[3][4] In the context of the this compound ring, the C4 position is ortho and the C5 position is para to the chloro group.

-

The Nitrogen Atoms: The two nitrogen atoms play a critical role. The N1 nitrogen, being pyrrole-like, has a lone pair that contributes to the ring's aromaticity. The N2 nitrogen is pyridine-like, and its lone pair is more basic. Under strongly acidic conditions, this N2 nitrogen can be protonated, forming a pyrazolium cation. This protonation strongly deactivates the entire ring towards electrophilic attack.[1]

Figure 1. Logical flow of directing effects in electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions

While specific quantitative data for the direct substitution on this compound is sparse in publicly accessible literature, the expected major products are well-established based on the principles outlined above and the existence of these products in chemical catalogs.[5][6][7][8]

Nitration

Nitration introduces a nitro group (-NO₂), a valuable functional handle for further transformations. The reaction is typically performed with a mixture of nitric acid and sulfuric acid.

-

Predicted Product: 3-chloro-4-nitro-1H-pyrazole

-

Reaction: (A diagram showing the chemical reaction would be placed here in a full whitepaper)

Experimental Protocol (Representative): A standard procedure for the nitration of a pyrazole ring is adapted here.

-

Preparation: Cool a stirred solution of concentrated sulfuric acid (e.g., 20 mL) to 0-5 °C in an ice-salt bath.

-

Reagent Addition: Slowly add this compound (1.0 eq) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (e.g., 10 mL) dropwise to the pyrazole solution, maintaining the temperature at 0-5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 3-chloro-4-nitro-1H-pyrazole.[6]

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the pyrazole ring, typically at the C4 position. Modern methods often use N-halosuccinimides as milder and more selective halogenating agents.[9]

-

Predicted Product: 4-bromo-3-chloro-1H-pyrazole or 3,4-dichloro-1H-pyrazole

-

Reaction: (A diagram showing the chemical reaction would be placed here in a full whitepaper)

Experimental Protocol (Representative C-H Bromination): This protocol is based on the direct C-H halogenation of related pyrazoles using N-bromosuccinimide (NBS).[9]

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) to the solution in portions at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-bromo-3-chloro-1H-pyrazole.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group, which can enhance water solubility or serve as a protecting group. The reaction is typically carried out with fuming sulfuric acid or chlorosulfonic acid.[10]

-

Predicted Product: this compound-4-sulfonic acid

-

Reaction: (A diagram showing the chemical reaction would be placed here in a full whitepaper)

Experimental Protocol (Representative): This protocol is adapted from general procedures for the sulfonation of pyrazole derivatives.[10]

-

Preparation: Add this compound (1.0 eq) cautiously to an excess of chlorosulfonic acid (e.g., 5.0 eq) at 0 °C.

-

Reaction: After the initial addition, heat the mixture to 60-70 °C and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If not, the product is often used directly in subsequent steps as its aqueous solution. The intermediate sulfonyl chloride can also be isolated and reacted with ammonia to form the corresponding sulfonamide.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. However, their application to pyrazoles is severely limited. The strong Lewis acid catalysts (e.g., AlCl₃) required for the reaction tend to complex with the basic N2 atom of the pyrazole ring.[11] This complexation deactivates the ring and can lead to undesired side reactions or reaction failure.

Alternative methods are preferred for acylating pyrazoles. The Vilsmeier-Haack reaction (using POCl₃/DMF) is a highly effective method for the formylation of electron-rich heterocycles, including pyrazoles, at the C4 position.[12][13]

Quantitative Data Summary

| Electrophilic Reaction | Reagents | Predicted Major Product | Reported Yield (Analogous Systems) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-chloro-4-nitro-1H-pyrazole | 70-90% | [14] |

| Bromination | N-Bromosuccinimide (NBS) / DMF | 4-bromo-3-chloro-1H-pyrazole | 60-85% | [9] |

| Chlorination | N-Chlorosuccinimide (NCS) / DMSO | 3,4-dichloro-1H-pyrazole | 50-75% | [9] |

| Sulfonation | Chlorosulfonic Acid (ClSO₃H) | This compound-4-sulfonic acid | 70-80% | [10] |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | This compound-4-carbaldehyde | 75-95% | [12][13] |

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing an electrophilic substitution reaction in a research setting.

Figure 2. General experimental workflow for electrophilic substitution reactions.

Conclusion

The regiochemistry of electrophilic substitution on this compound is robustly controlled, leading selectively to substitution at the C4 position. This high degree of predictability is a result of the synergistic directing effects of the electron-rich pyrazole nucleus and the C3-chloro substituent. While classical Friedel-Crafts reactions are often problematic, a range of other electrophilic substitutions, including nitration, halogenation, and sulfonation, can be effectively employed to functionalize this important heterocyclic core. The protocols and principles outlined in this guide serve as a foundational resource for researchers in the rational design and synthesis of novel this compound derivatives for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [guidechem.com]

- 8. achmem.com [achmem.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Stability and Storage of 3-chloro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-chloro-1H-pyrazole. Due to a lack of extensive, publicly available stability studies specifically on this compound, this document combines information from chemical supplier safety data sheets (SDS) with general principles of pharmaceutical forced degradation studies and knowledge of the stability of related pyrazole derivatives. This guide is intended to inform best practices for handling and storage and to provide a framework for designing further stability studies.

Physicochemical Properties and Recommended Storage

This compound is a white crystalline solid at room temperature. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃ClN₂ | [1][2] |

| Molecular Weight | 102.52 g/mol | [1][2] |

| Melting Point | 40 °C | [1][2] |

| Boiling Point (Predicted) | 250.9 ± 13.0 °C | [1][2] |

| pKa (Predicted) | 11.04 ± 0.10 | [3] |

| Appearance | White to light brown powder/solid | [1] |

Based on information from multiple chemical suppliers, the recommended storage conditions for this compound are consistent.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | 2-8 °C (Refrigerated) | To minimize potential thermal degradation and maintain long-term stability. | [2] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | To prevent potential oxidation and reaction with atmospheric moisture. | [2] |

| Light | Store in a light-resistant container | While specific photostability data is unavailable, this is a general precaution for complex organic molecules. | General Practice |

| Container | Tightly sealed container | To prevent contamination and exposure to moisture and air. | [2] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, based on the structure and the behavior of related chloro-aromatic and pyrazole compounds, several potential degradation routes can be hypothesized. These pathways would be the focus of forced degradation studies.

-

Hydrolysis: The chloro substituent on the pyrazole ring may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 3-hydroxy-1H-pyrazole. This process can be catalyzed by acidic or basic conditions. Ring-opening may also occur under more forced conditions.

-

Oxidation: The pyrazole ring, particularly the nitrogen atoms, could be susceptible to oxidation, potentially forming N-oxides or other oxidized species in the presence of oxidizing agents.

-

Photolysis: Exposure to UV or visible light could induce photochemical reactions, leading to isomerization, dimerization, or other rearrangements.

-

Thermolysis: At elevated temperatures, particularly near its boiling point, thermal decomposition is expected, which could lead to fragmentation of the molecule.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.

General Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Methodologies for Stress Conditions

The following protocols are generalized starting points for forced degradation studies. The specific conditions (temperature, duration, reagent concentration) should be optimized to achieve a target degradation of 5-20%.

Table 3: Generalized Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).4. Periodically withdraw aliquots, neutralize, and analyze by HPLC. |

| Base Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Maintain at a controlled temperature (e.g., 60°C) for a defined period.4. Periodically withdraw aliquots, neutralize, and analyze by HPLC. |

| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an appropriate volume of 3% hydrogen peroxide.3. Keep the solution at room temperature, protected from light, for a defined period.4. Analyze by HPLC at various time points. |

| Thermal Degradation | 1. Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).2. Solution State: Prepare a solution of the compound and heat it at a controlled temperature.3. Analyze samples at various time points. |

| Photolytic Degradation | 1. Expose solid and solution samples of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).2. Keep control samples in the dark under the same temperature conditions.3. Analyze the exposed and control samples. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point.

Table 4: Proposed Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with a high percentage of A, and gradually increase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 210-230 nm) |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The use of a mass spectrometer (LC-MS) would be highly beneficial for the identification and characterization of unknown degradation products.

Incompatibilities

-

Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.

-

Strong Bases: May promote hydrolysis or other reactions.

-

Strong Acids: Can catalyze degradation, particularly at elevated temperatures.

Summary and Recommendations

While specific, in-depth stability data for this compound is limited in the public domain, the available information from suppliers provides clear guidance on its storage. For long-term stability, it is imperative to store the compound refrigerated (2-8°C) under an inert atmosphere and protected from light .

For researchers and drug development professionals, it is highly recommended that forced degradation studies be conducted to understand the intrinsic stability of the molecule, elucidate its degradation pathways, and develop a validated stability-indicating analytical method. The protocols and methodologies outlined in this guide provide a solid foundation for initiating such studies. This will ensure the quality and integrity of the material in research and development and is a critical step in any drug development program.

References

Discovery and history of substituted pyrazoles

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazoles

Introduction: The Privileged Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif has earned the designation of a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its synthetic accessibility.[1][3] The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of therapeutic agents.[3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the natural occurrence of this important heterocycle.[4][5] A key feature of pyrazoles is their ability to exist in different tautomeric forms, a phenomenon that can influence their reactivity and biological interactions.[6][7]

The Genesis: Knorr's Discovery and the Foundational Synthesis

The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.[4][8] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered the pyrazole ring system.[6][7] His seminal work involved the condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis .[8][9] This discovery was not merely the creation of a new compound but the opening of a new field in heterocyclic chemistry, providing a versatile and robust method for creating a vast number of substituted pyrazoles.[8][10]

The Knorr synthesis is a cyclocondensation reaction that typically proceeds under acidic conditions.[11][12] The mechanism involves the initial formation of a hydrazone from the reaction of the hydrazine with the ketone of the 1,3-dicarbonyl compound. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[9][11]

Experimental Protocols

Protocol 1: The Original Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[8]

-

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

-

-

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate are mixed.

-

Heating and Reaction: The mixture is gently warmed on a water bath. A vigorous reaction ensues, accompanied by the formation of water.

-

Separation: After the initial reaction subsides, the mixture is heated for approximately one hour to ensure completion. The resulting product mixture is then allowed to cool. Two layers form: an upper aqueous layer and a lower oily layer containing the product. The layers are separated.

-

Purification and Crystallization: The oily product layer is washed and then induced to crystallize. The crude product is recrystallized from a suitable solvent (e.g., hot water or ethanol) to yield the purified 1-phenyl-3-methyl-5-pyrazolone.

-

Characterization: The final product is characterized by its melting point.

-

Protocol 2: A Modern Knorr Pyrazole Synthesis

This protocol is a representative modern adaptation of the Knorr synthesis.[9]

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

-

Apparatus:

-

20-mL scintillation vial with stir bar

-

Hot plate with stirring capability

-

TLC plates and chamber

-

Buchner funnel and filter flask

-

-

Procedure:

-

Reaction Setup: Combine ethyl benzoylacetate and hydrazine hydrate in the scintillation vial. Add 1-propanol and glacial acetic acid.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring to precipitate the product.

-

Isolation: Turn off the heat and allow the mixture to cool slowly while stirring rapidly for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Rinse the collected product with a small amount of water and allow it to air dry.

-

Analysis: Determine the mass, percent yield, and melting point of the dried product.

-

Logical Workflow for Knorr Pyrazole Synthesis

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Substituted Pyrazoles in Modern Drug Discovery

The versatility of the pyrazole scaffold has led to its incorporation into a multitude of blockbuster drugs.[3][13] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][13] This section explores three seminal examples that highlight the impact of substituted pyrazoles on modern medicine.

Case Study 1: Celecoxib - A Revolution in Anti-Inflammatory Therapy

Discovery and Rationale: The discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s was a watershed moment in pharmacology.[14] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal lining, while COX-2 is induced at sites of inflammation.[14][15] This distinction provided a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[14] A team at G.D. Searle & Company, led by John Talley, discovered and developed Celecoxib, the first selective COX-2 inhibitor to reach the market.[14][15][16]

Mechanism of Action: Celecoxib is a selective, reversible inhibitor of the COX-2 enzyme.[14] It binds to a hydrophilic side pocket in the COX-2 active site, a feature absent in COX-1.[14][16] The key to this selectivity is the polar sulfonamide side chain on the celecoxib molecule.[14][16] By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15]

Quantitative Data: COX Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Ibuprofen | 1.8 | 5.4 | 0.3 |

| Naproxen | 0.6 | 1.2 | 0.5 |

| Data adapted from relevant pharmacological studies. |

Signaling Pathway: COX-2 and Inflammation

Caption: Celecoxib inhibits the COX-2 pathway, blocking inflammation.

Case Study 2: Sildenafil - A Serendipitous Discovery for Erectile Dysfunction

Discovery and Rationale: In the late 1980s, chemists at Pfizer were searching for a new treatment for angina and hypertension.[17][18] Their research focused on inhibiting phosphodiesterase type 5 (PDE5), an enzyme known to be involved in regulating blood pressure.[17] The synthesized compound, UK-92,480, later named sildenafil, showed modest effects on angina in clinical trials. However, an unexpected side effect was frequently reported by male participants: penile erections.[17] This serendipitous observation led Pfizer to pivot its development program, ultimately leading to the approval of Viagra in 1998 as the first oral treatment for erectile dysfunction.[17][19]

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[19] cGMP causes smooth muscle relaxation in the corpus cavernosum, allowing blood to flow in, resulting in an erection.[19] PDE5 breaks down cGMP, limiting the erection. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[18][19]

Quantitative Data: PDE Isoenzyme Selectivity

| PDE Isoenzyme | Sildenafil IC₅₀ (nM) |

| PDE5 (cGMP) | 3.9 |

| PDE6 (cGMP) | 35 |

| PDE1 (cAMP) | >10,000 |

| PDE3 (cAMP) | >10,000 |

| Data represents the concentration required for 50% inhibition, showing high selectivity for PDE5. |

Signaling Pathway: Sildenafil's Mechanism of Action

Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting erection.

Case Study 3: Rimonabant - A Promising Target with a Complex Outcome

Discovery and Rationale: The discovery of the endocannabinoid system and its role in regulating appetite and energy balance opened new avenues for treating obesity.[20][21] The cannabinoid receptor type 1 (CB1), found in the brain and peripheral tissues, was identified as a key player in stimulating appetite.[22] This led to the hypothesis that blocking this receptor could reduce food intake and promote weight loss. Rimonabant, a substituted pyrazole, was developed by Sanofi-Aventis as a selective CB1 receptor inverse agonist.[20][23]

Mechanism of Action: Rimonabant acts by selectively blocking CB1 receptors in the central nervous system and in peripheral tissues like adipose tissue and the liver.[21][22] This blockade disrupts the normal signaling of endocannabinoids (like anandamide and 2-AG), which are known to promote appetite.[22] By inhibiting these receptors, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic parameters such as lipid profiles and insulin sensitivity.[21][24]

Clinical Efficacy and Withdrawal: Clinical trials, such as the RIO (Rimonabant in Obesity) studies, demonstrated that Rimonabant was effective in promoting weight loss and improving cardiometabolic risk factors.[20][21] However, post-marketing surveillance revealed a significant incidence of serious psychiatric side effects, including depression, anxiety, and suicidal ideation.[20][23] These adverse effects were linked to the blockade of CB1 receptors in brain regions that regulate mood. Due to these safety concerns, Rimonabant was withdrawn from the market worldwide in 2008.[23]

Quantitative Data: RIO-Lipids Trial (1-Year Results)

| Parameter | Placebo Group Change | Rimonabant (20 mg) Group Change |

| Weight (kg) | -1.6 | -6.6 |

| Waist Circumference (cm) | -1.9 | -6.5 |

| HDL Cholesterol (%) | +12.6 | +23.8 |

| Triglycerides (%) | -0.4 | -15.1 |

| Data from the RIO-Lipids clinical trial, showing significant improvements with Rimonabant compared to placebo.[20] |

Signaling Pathway: Endocannabinoid System and Rimonabant

Caption: Rimonabant blocks the CB1 receptor, affecting both appetite and mood.

Conclusion and Future Directions